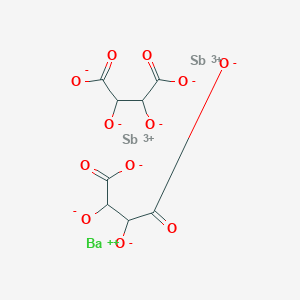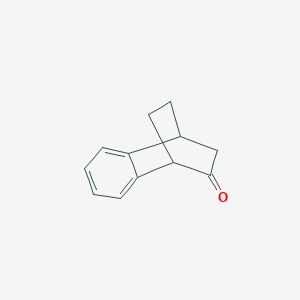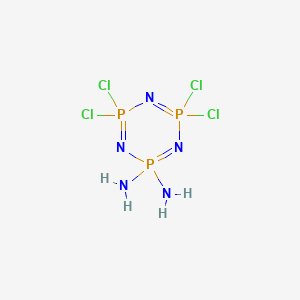
Beryllium boride (BeB6), (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium boride (BeB6) is a chemical compound that consists of beryllium and boron. It is a hard, dark grey material that is used in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of Beryllium boride (BeB6), (OC-6-11)- is not fully understood, but it is believed to be due to its high hardness and thermal stability. It is also thought to have unique electronic and magnetic properties that make it useful in a variety of applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Beryllium boride (BeB6), (OC-6-11)-. However, it is known to be a toxic material that can cause respiratory and skin irritation. It is also a potential carcinogen and has been linked to lung cancer in workers exposed to beryllium compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium boride (BeB6), (OC-6-11)- has several advantages for use in lab experiments. It is a highly stable material that can withstand high temperatures and pressures, making it useful for experiments that require extreme conditions. Additionally, its unique properties make it useful for a variety of applications. However, its toxicity and potential health risks make it important to handle with care and take appropriate safety precautions.
Orientations Futures
There are several future directions for the study of Beryllium boride (BeB6), (OC-6-11)-. One area of research is its potential use in hydrogen storage, which could have important implications for the development of clean energy technologies. Additionally, Beryllium boride (BeB6), (OC-6-11)- is being studied for its potential use in catalysis and electronic applications. Further research is needed to fully understand the properties and potential applications of this unique material.
Méthodes De Synthèse
The most common method of synthesizing Beryllium boride (BeB6), (OC-6-11)- is through the reaction of beryllium and boron in a vacuum or inert atmosphere. The reaction typically takes place at high temperatures and pressures, resulting in the formation of Beryllium boride (BeB6), (OC-6-11)- crystals. Other methods of synthesis include the use of chemical vapor deposition and sol-gel methods.
Applications De Recherche Scientifique
Beryllium boride (BeB6), (OC-6-11)- has a variety of scientific research applications due to its unique properties. It is a high-temperature ceramic material that is used in the production of heat-resistant coatings and composites. It is also used as a neutron absorber in nuclear reactors and as an abrasive in cutting tools. Furthermore, Beryllium boride (BeB6), (OC-6-11)- has been studied for its potential use in hydrogen storage, catalysis, and electronic applications.
Propriétés
Numéro CAS |
12429-94-6 |
|---|---|
Nom du produit |
Beryllium boride (BeB6), (OC-6-11)- |
Formule moléculaire |
B6Be |
Poids moléculaire |
73.9 g/mol |
InChI |
InChI=1S/6B.Be |
Clé InChI |
KHRZATIAIMJVCG-UHFFFAOYSA-N |
SMILES |
[Be].[B].[B].[B].[B].[B].[B] |
SMILES canonique |
[Be].[B].[B].[B].[B].[B].[B] |
Autres numéros CAS |
12429-94-6 |
Synonymes |
beryllium hexaboride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



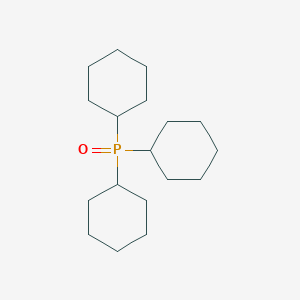



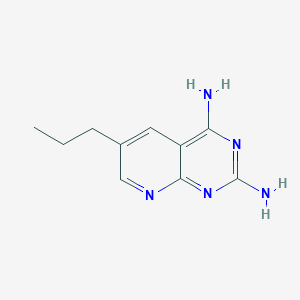

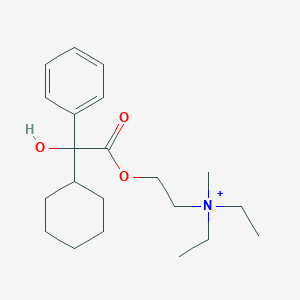
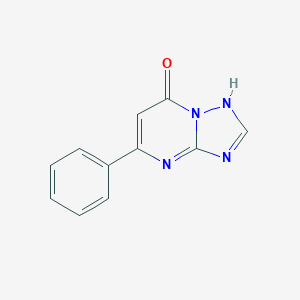
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)

